2-(2-Propyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine
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Overview
Description
1-(2-Aminoethyl)-2-propyl-2-imidazoline is a heterocyclic compound that belongs to the imidazoline family Imidazolines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-2-propyl-2-imidazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a nitrile compound in the presence of a catalyst. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of disubstituted imidazoles .
Industrial Production Methods: Industrial production of imidazolines often involves the use of fatty acids and amines. For example, aminoethyl imidazolines can be synthesized by reacting fatty acids with diethylenetriamine . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-2-propyl-2-imidazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
1-(2-Aminoethyl)-2-propyl-2-imidazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-2-propyl-2-imidazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, imidazoline derivatives are known to interact with adrenergic receptors, influencing various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Aminoethylpiperazine: This compound shares structural similarities with 1-(2-aminoethyl)-2-propyl-2-imidazoline and is used in similar applications.
Hydroxyethyl imidazolines: These compounds are also derived from fatty acids and have applications in industrial chemistry.
Uniqueness: 1-(2-aminoethyl)-2-propyl-2-imidazoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Conclusion
1-(2-Aminoethyl)-2-propyl-2-imidazoline is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and potential for various reactions make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
6528-90-1 |
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Molecular Formula |
C8H17N3 |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(2-propyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C8H17N3/c1-2-3-8-10-5-7-11(8)6-4-9/h2-7,9H2,1H3 |
InChI Key |
VEAPKRBQBMCAMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NCCN1CCN |
Origin of Product |
United States |
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